TAS3681
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAS3681; TAS-3681; TAS 3681. |
Origin of Product |
United States |
Androgen Receptor Signaling in Prostate Cancer Pathogenesis
Androgen Receptor as a Critical Oncogenic Driver in Prostate Cancer
The androgen receptor is a steroid hormone receptor that, upon binding to androgens like testosterone and dihydrotestosterone (B1667394) (DHT), acts as a transcription factor essential for the development and maintenance of the prostate gland. emjreviews.commdpi.comoup.com In prostate cancer, the AR's normal function is reprogrammed to drive oncogenic transcription, promoting tumor cell proliferation and survival. emjreviews.commdpi.com This dependence on AR signaling is a foundational aspect of the disease, with the AR axis being a primary therapeutic target. emjreviews.comoup.com Even as the disease progresses to CRPC, the majority of tumors remain reliant on a functional AR, highlighting its sustained role as a key oncogenic driver. mdpi.comoup.com Epigenetic changes can alter the AR's binding sites across the genome, shifting its function from regulating normal growth-suppressive genes to enhancing pathways involved in proliferation and invasion. emjreviews.com
Mechanisms of Castration-Resistant Prostate Cancer Progression
Despite ADT, prostate cancer cells can develop various mechanisms to reactivate the AR signaling pathway, leading to CRPC. mdpi.comamegroups.org These resistance mechanisms are broadly categorized as AR-dependent and AR-independent.
AR-Dependent Mechanisms:
AR Overexpression and Amplification : A common mechanism is the amplification of the AR gene, leading to an overabundance of the AR protein. mdpi.comdovepress.commdpi.comnih.gov This hypersensitizes cancer cells to even the low levels of androgens present during ADT. amegroups.orgdovepress.com AR gene amplification is observed in up to 80% of CRPC patients. mdpi.com
AR Mutations : Gain-of-function mutations in the AR, particularly in the ligand-binding domain (LBD), can increase the receptor's sensitivity to low androgen levels or allow it to be activated by other steroids like glucocorticoids, progestins, and estrogens. mdpi.comamegroups.orgdovepress.com Some mutations can even convert AR antagonists into agonists, paradoxically promoting tumor growth. mdpi.comdovepress.com
Intratumoral Androgen Synthesis : CRPC tumors can develop the ability to synthesize their own androgens from precursors, maintaining AR activation in a low-testosterone environment. amegroups.orgmdpi.com
Alterations in AR Coregulators : The activity of AR is modulated by coactivator and corepressor proteins. amegroups.orgnih.gov Changes in the expression or function of these coregulators can enhance AR transcriptional activity. mdpi.comnih.gov
Ligand-Independent Activation : AR can be activated in the absence of androgens through "outlaw" pathways involving growth factors (like IGF-I and EGF) and cytokines (like IL-6), which can stimulate AR's transcriptional activity. mdpi.comnih.gov
Role of Androgen Receptor Splice Variants in Therapeutic Resistance
A significant mechanism of resistance involves the expression of androgen receptor splice variants (AR-Vs). mdpi.comdovepress.comnih.gov These are truncated forms of the AR protein that lack the ligand-binding domain. mdpi.comdovepress.compatsnap.com
The most studied of these is AR-V7. mdpi.comnih.gov Because it lacks the LBD, AR-V7 is constitutively active, meaning it can move to the nucleus and initiate gene transcription without needing to bind to an androgen. mdpi.compatsnap.com This renders therapies that target the LBD, such as enzalutamide (B1683756), ineffective. dovepress.com The presence of AR-V7 is a key driver of resistance to second-generation AR signaling inhibitors and is associated with a poorer prognosis in CRPC patients. nih.govtamhsc.eduindiatimes.com The compound TAS3681 has been developed to address this challenge, as it has been shown to downregulate both full-length AR and AR-Vs, including AR-V7. mdpi.comnih.govascopubs.orgascopubs.org
Limitations and Resistance Mechanisms Associated with First- and Second-Generation Androgen Receptor Signaling Inhibitors
First- and second-generation AR signaling inhibitors (ARSIs) have been pivotal in treating prostate cancer, but their efficacy is often limited by the development of resistance.
First-Generation ARSIs : Drugs like bicalutamide (B1683754) and flutamide act as competitive antagonists at the AR's ligand-binding domain. nih.gov However, they can act as partial agonists, especially in the context of AR overexpression or certain mutations (e.g., T877A), which can lead to treatment failure. mdpi.comnih.gov
Second-Generation ARSIs : Abiraterone (which inhibits androgen synthesis) and enzalutamide (a potent AR antagonist) have significantly improved outcomes for CRPC patients. nih.govascopubs.org Despite their initial success, resistance almost invariably develops. ascopubs.orgascopubs.org
Resistance to Abiraterone : Resistance can occur through mechanisms that bypass the need for testicular and adrenal androgens, such as intratumoral androgen synthesis or the expression of AR-Vs. Elevated expression of full-length AR is also sufficient for abiraterone resistance. nih.gov
Resistance to Enzalutamide : Resistance is strongly correlated with the expression of AR-V7, which, as noted, is constitutively active and not targeted by enzalutamide. nih.govnih.gov Additionally, specific AR mutations, such as the F877L mutation (historically referred to as F876L in some literature), can convert enzalutamide from an antagonist to an agonist. ascopubs.orgamegroups.orgascopubs.org
The compound this compound was designed to overcome these limitations. It functions as a pure AR antagonist that not only blocks AR signaling but also downregulates the expression of both full-length AR and AR-splice variants. ascopubs.orgnih.govascopubs.org Preclinical studies have shown that this compound is effective against various AR mutations that confer resistance to other ARSIs, including the F877L mutation, and it demonstrates strong antitumor activity in AR-V7-positive cancer models. nih.govascopubs.org
Interactive Data Tables
Table 1: Mechanisms of Resistance to Androgen Receptor Signaling Inhibitors
| Mechanism | Description | Impact on Therapy |
|---|---|---|
| AR Gene Amplification/Overexpression | Increased number of AR gene copies leads to higher levels of AR protein. mdpi.comnih.gov | Sensitizes cells to low androgen levels, overcoming ADT. Can convert partial antagonists into agonists. mdpi.comnih.gov |
| AR Point Mutations | Changes in the AR gene sequence, often in the ligand-binding domain. dovepress.com | Can broaden ligand specificity or convert antagonists (e.g., enzalutamide) into agonists (e.g., F877L mutation). amegroups.orgnih.gov |
| AR Splice Variants (e.g., AR-V7) | Truncated AR proteins lacking the ligand-binding domain. mdpi.com | Constitutively active, driving growth without androgen binding and conferring resistance to LBD-targeting drugs like enzalutamide. mdpi.comdovepress.com |
| Intratumoral Androgen Synthesis | Tumor cells produce their own androgens from precursors. amegroups.orgmdpi.com | Bypasses systemic androgen deprivation, providing ligands to activate AR. mdpi.com |
| Bypass Pathways | Activation of other signaling pathways (e.g., growth factors, cytokines) that can activate AR ligand-independently. mdpi.com | Allows for AR-driven tumor growth even when androgen signaling is blocked. mdpi.com |
Table 2: Preclinical Activity of this compound Against Resistant Forms of AR
| AR Status | Challenge for Other Inhibitors | Reported this compound Activity | Reference |
|---|---|---|---|
| AR Overexpression (VCaP cells) | Enzalutamide shows reduced efficacy. | Effectively suppressed cell proliferation and downregulated AR expression. | nih.gov |
| AR-V7 Expression | Enzalutamide and abiraterone are ineffective as they target the LBD, which is absent in AR-V7. dovepress.com | Reduced protein levels of both full-length AR and AR-V7, showing strong antitumor efficacy in AR-V7 positive models. | nih.govascopubs.org |
| F877L (F876L) Mutation | Converts enzalutamide into an agonist. amegroups.org | Effectively antagonized the mutant AR and inhibited cell growth. | nih.govascopubs.org |
| Other Resistance Mutations (T878A, H875Y) | Confer resistance to enzalutamide or darolutamide (B1677182). nih.gov | Blocked the transcriptional activity of various mutant ARs. | nih.gov |
Tas3681: a Next Generation Androgen Receptor Targeting Agent
Conceptual Framework of Dual Androgen Receptor Antagonism and Downregulation
The androgen receptor is a ligand-dependent transcription factor that, upon binding to androgens, translocates to the nucleus and regulates gene expression critical for prostate cell growth and survival uni.luflybase.org. In CRPC, despite low levels of circulating androgens, AR signaling remains active due to various adaptive mechanisms. These include:
AR Mutations : Point mutations in the AR can confer resistance to existing ARSIs, sometimes leading to agonistic activity of these inhibitors nih.gov. For instance, mutations like F877L/T878A and H875Y/T878A can confer resistance to enzalutamide (B1683756), while V716M and H875Y mutations can lead to darolutamide (B1677182) resistance nih.gov.
AR Overexpression : Increased levels of AR protein can overcome the inhibitory effects of ARSIs nih.gov.
AR Splice Variants (AR-Vs) : These truncated forms of the AR, such as AR-V7, lack the ligand-binding domain (LBD) but retain the N-terminal and DNA-binding domains, allowing them to remain constitutively active and drive gene transcription even in the absence of androgens or in the presence of LBD-targeting ARSIs wikipedia.orgwikidata.org. AR-V7 expression is often observed following ADT and further increases after ARSI treatment, correlating with progressive disease in mCRPC patients wikipedia.orgwikidata.org.
Preclinical Rationale for TAS3681 Development in Advanced Prostate Cancer
The development of this compound is strongly supported by compelling preclinical data demonstrating its efficacy against various models of advanced prostate cancer, particularly those resistant to existing therapies.
In Vitro Findings:
Suppression of Cell Proliferation : this compound has been shown to effectively suppress the proliferation of prostate cancer cells. In AR-overexpressing VCaP cells, this compound suppressed dihydrotestosterone (B1667394) (DHT)-induced proliferation in a dose-dependent manner, with an IC50 of 170 nM, comparable to enzalutamide's IC50 of 180 nM wikipedia.org. In LNCaP cells, this compound also suppressed proliferation with an IC50 of 18 nM, which was notably more potent than enzalutamide (IC50 55 nM) and bicalutamide (B1683754) (IC50 340 nM) wikipedia.org.
Overcoming ARSI Resistance : Importantly, this compound effectively suppressed the growth of enzalutamide-resistant SAS MDV No. 3-14 cells and 22Rv1 cells, both of which express AR-Vs including AR-V7 wikipedia.org.
Targeting Mutant ARs : this compound demonstrated the ability to block the transcriptional activity of various mutant ARs that confer resistance to enzalutamide and darolutamide, including F877L/T878A, H875Y/T878A, V716M, and H875Y mutations nih.gov.
AR and AR-V Downregulation : this compound dose-dependently reduced the protein levels of both AR-FL and AR-V7 in enzalutamide-resistant SAS MDV No. 3-14 cells, as well as in 22Rv1 cells wikipedia.org. This downregulation was observed for nuclear AR-FL and AR-V7 proteins, where they function as transcription factors wikipedia.org.
Gene Expression Modulation : this compound reduced the expression of AR-FL-regulated genes, such as Prostate-Specific Antigen (PSA), and, significantly, AR-V7-regulated genes, including UBE2C and CDC20, whereas enzalutamide did not affect these AR-V7-regulated genes wikipedia.org.
In Vivo Findings:
Antitumor Efficacy in Xenograft Models : this compound exhibited strong antitumor efficacy in AR-V7-positive xenograft models, which are representative of enzalutamide-resistant CRPC nih.govwikipedia.orgfishersci.ca. Oral administration of this compound confirmed AR downregulation in tumors and showed significant antitumor effects fishersci.ca.
Reduction of AR Protein Levels in Tumors : Consistent with in vitro findings, this compound reduced both AR-FL and AR-V7 protein levels in prostate cancer cells in vivo fishersci.ca.
These detailed research findings underscore the rationale for this compound development in advanced prostate cancer, particularly in the context of acquired resistance to existing ARSIs. Its distinct mechanism of dual AR antagonism and downregulation positions it as a promising therapeutic option for patients with CRPC, especially those with AR aberrations like AR-V7 expression or specific AR mutations that drive resistance nih.govwikipedia.orgwikipedia.org.
Table 1: In Vitro Cell Proliferation Inhibition (IC50 Values)
| Cell Line | Compound | IC50 (nM) | Reference |
| VCaP | This compound | 170 | wikipedia.org |
| VCaP | Enzalutamide | 180 | wikipedia.org |
| LNCaP | This compound | 18 | wikipedia.org |
| LNCaP | Enzalutamide | 55 | wikipedia.org |
| LNCaP | Bicalutamide | 340 | wikipedia.org |
Molecular and Cellular Mechanisms of Action of Tas3681
Androgen Receptor Binding and Conformational Dynamics
TAS3681 is a nonsteroidal compound that directly and specifically binds to the androgen receptor. cancer.gov While the precise binding site and the full extent of its impact on the receptor's conformational dynamics are still under investigation, it is understood that this interaction is the critical first step in its antagonistic activity. nih.gov By occupying the ligand-binding domain (LBD) of the AR, this compound physically obstructs the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT). nih.gov This competitive inhibition prevents the receptor from adopting the active conformation necessary for its downstream signaling functions. The binding of this compound is characterized by a strong affinity, comparable to that of the second-generation anti-androgen enzalutamide (B1683756), as evidenced by its low IC50 values in competitive binding assays. nih.gov This high affinity ensures a potent and sustained blockade of the androgen receptor.
The binding of an antagonist to the AR typically induces a conformational change that differs from that induced by an agonist. While specific crystallographic data for this compound-bound AR is not yet widely available, its functional effects strongly suggest that it stabilizes the receptor in an inactive conformation. This altered conformation is crucial for its subsequent effects on nuclear translocation and DNA binding.
Inhibition of Androgen Receptor Subcellular Translocation
A key step in androgen receptor signaling is its translocation from the cytoplasm into the nucleus upon ligand binding. This compound effectively disrupts this process, further contributing to its anti-tumor effects. nih.gov
Prevention of Androgen Receptor Nuclear Translocation
In the absence of an activating ligand, the androgen receptor resides in the cytoplasm in a complex with heat shock proteins. Upon androgen binding, the receptor undergoes a conformational change that exposes a nuclear localization signal, facilitating its import into the nucleus. This compound, by binding to the AR, prevents this critical conformational shift. As a result, the AR remains sequestered in the cytoplasm and is unable to reach its nuclear targets. researchgate.net
Studies have shown that this compound dose-dependently inhibits the nuclear translocation of the androgen receptor. nih.gov In comparative studies, this compound was found to be more potent than enzalutamide in blocking DHT-induced AR nuclear translocation, with a lower IC50 value. nih.gov
| Compound | IC50 for Inhibition of AR Nuclear Translocation |
| This compound | 63.7 nM |
| Enzalutamide | 103 nM |
This table presents the half-maximal inhibitory concentration (IC50) of this compound and enzalutamide for blocking dihydrotestosterone (DHT)-induced androgen receptor (AR) nuclear translocation. nih.gov
Impairment of Androgen Receptor-DNA Binding at Enhancer Regions
For the androgen receptor to regulate gene expression, it must bind to specific DNA sequences known as androgen response elements (AREs), which are often located in the enhancer regions of target genes. Even if some AR molecules were to translocate to the nucleus, this compound's mechanism of action includes the impairment of the receptor's ability to bind to DNA. nih.gov
Chromatin immunoprecipitation (ChIP) assays have demonstrated that treatment with this compound significantly reduces the recruitment of the androgen receptor to the enhancer regions of well-known AR target genes, such as KLK3 (which encodes prostate-specific antigen, PSA) and TMPRSS2. nih.gov This inhibition of DNA binding effectively shuts down the transcriptional activation of genes that are crucial for the growth and survival of prostate cancer cells.
Regulation of Androgen Receptor Protein Expression
Beyond its role as a direct antagonist, a key differentiator of this compound is its ability to downregulate the total cellular levels of androgen receptor protein. This dual mechanism of action provides a more comprehensive blockade of AR signaling and offers a potential strategy to overcome resistance mechanisms that involve AR overexpression. asco.org
Downregulation of Full-Length Androgen Receptor Protein Levels
This compound has been shown to significantly reduce the expression of the full-length androgen receptor (AR-FL) in prostate cancer cells. researchgate.net This effect is observed in both in vitro and in vivo models. asco.org Western blot analyses of prostate cancer cell lines treated with this compound show a dose-dependent decrease in AR-FL protein levels. researchgate.net This downregulation of the receptor itself means there are fewer AR molecules available to be activated, thus amplifying the antagonistic effect of the drug.
The ability of this compound to downregulate AR-FL is particularly important in the context of castration-resistant prostate cancer (CRPC), where overexpression of the AR is a common mechanism of resistance to androgen deprivation therapy. In preclinical models of enzalutamide-resistant prostate cancer, this compound has demonstrated the ability to reduce AR protein levels and suppress tumor growth. consensus.app
Reduction of Androgen Receptor Splice Variant Protein Levels (e.g., Androgen Receptor-V7)
A significant challenge in the treatment of CRPC is the emergence of constitutively active androgen receptor splice variants (AR-Vs), such as AR-V7. These variants lack the ligand-binding domain, making them insensitive to traditional anti-androgen therapies that target this region. AR-V7 is constitutively nuclear and can drive tumor growth even in the absence of androgens. consensus.app
A critical feature of this compound is its ability to reduce the protein levels of not only full-length AR but also AR-V7. asco.org This effect has been demonstrated in enzalutamide-resistant prostate cancer cells that express high levels of AR-V7. consensus.app By downregulating AR-V7, this compound can inhibit the growth of tumors that have become resistant to other AR-targeted therapies. This activity against AR-V7 represents a significant potential advantage for this compound in the treatment of advanced prostate cancer. asco.org
| Cell Line | Treatment | Effect on AR-FL Protein Levels | Effect on AR-V7 Protein Levels |
| Enzalutamide-Resistant | This compound | Decreased | Decreased |
| Enzalutamide-Resistant | Enzalutamide | No significant change | No significant change |
This table summarizes the differential effects of this compound and enzalutamide on the protein levels of full-length androgen receptor (AR-FL) and the AR-V7 splice variant in enzalutamide-resistant prostate cancer cells. consensus.app
Modulation of Androgen Receptor Transcriptional Activity
This compound functions as a potent antagonist of the Androgen Receptor, effectively modulating its transcriptional activity through the suppression of both ligand-dependent and ligand-independent signaling pathways.
In the presence of androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, binds to androgen response elements (AREs) on DNA, and initiates the transcription of target genes. This compound acts as a pure antagonist in this context. asco.org It binds to the AR but does not induce the necessary conformational changes for its activation. nih.gov Preclinical studies have demonstrated that this compound effectively prevents the nuclear translocation of the AR after binding. nih.gov By blocking the movement of the AR from the cytoplasm to the nucleus, this compound prevents the receptor from binding to DNA and initiating gene transcription, even in the presence of androgens. nih.gov This blockade of AR nuclear translocation and subsequent DNA binding has been confirmed through Chromatin Immunoprecipitation (ChIP)-qPCR assays, which showed that this compound treatment impaired the recruitment of AR to the enhancer regions of target genes like KLK3 and TMPRSS2. nih.gov
A significant challenge in the treatment of castration-resistant prostate cancer (CRPC) is the activation of the AR in a low-androgen environment. This ligand-independent activation can be driven by various growth factors and cytokines. A key distinguishing feature of this compound is its ability to effectively suppress this form of AR transactivation. asco.org In contrast to some other antiandrogens, this compound has been shown to effectively suppress androgen-independent AR transactivation mediated by growth factors and cytokines, which is attributed to its AR downregulating activity. asco.org
| AR Transactivation Pathway | Effect of this compound |
| Ligand-Dependent (e.g., DHT-mediated) | Suppression through inhibition of AR nuclear translocation and DNA binding. nih.govnih.gov |
| Ligand-Independent (e.g., Growth factor/cytokine-mediated) | Suppression, linked to its AR downregulating activity. asco.org |
Impact on Downstream Androgen Receptor Signaling Cascades
By inhibiting AR transcriptional activity, this compound consequently modulates the expression of downstream target genes and oncogenic signaling pathways that are crucial for the growth and survival of prostate cancer cells.
Prostate-specific antigen (PSA), encoded by the KLK3 gene, is a well-known and clinically important AR target gene. The expression of PSA is tightly regulated by AR activity. As a direct consequence of its ability to block AR transactivation, this compound effectively suppresses the expression of AR target genes. As previously mentioned, ChIP-qPCR assays have confirmed that this compound impairs AR binding to the enhancer region of the KLK3 gene, leading to reduced transcription. nih.gov
The AR signaling axis intersects with other critical oncogenic pathways, including the one driven by the c-MYC proto-oncogene. c-MYC is a potent driver of cell proliferation and is often overexpressed in prostate cancer. The AR can regulate c-MYC expression, and therefore, by inhibiting the AR, this compound can also exert an indirect effect on c-MYC signaling. The downregulation of the AR by this compound contributes to the suppression of these downstream oncogenic pathways, further inhibiting the growth of prostate cancer cells.
Preclinical Efficacy and Pharmacodynamics of Tas3681
In Vitro Evaluation in Prostate Cancer Cell Line Models
The in vitro activity of TAS3681 has been characterized in various prostate cancer cell lines, revealing its dependency on the androgen receptor for efficacy.
This compound has shown potent anti-proliferative effects in multiple AR-positive prostate cancer cell lines. In VCaP cells, which overexpress the androgen receptor, this compound effectively suppressed cell proliferation. nih.govasco.org This effect is linked to its ability to downregulate the expression of the AR protein. nih.gov
The compound's activity extends to models of acquired resistance. In SAS MDV No. 3-14 and 22Rv1 cells, both of which are enzalutamide-resistant and express the constitutively active AR-splice variant 7 (AR-V7), this compound effectively reduced the protein levels of both full-length AR (AR-FL) and AR-V7 in a dose-dependent manner. nih.gov This downregulation of key driver proteins for resistant prostate cancer corresponds with the suppression of cell proliferation. asco.orgnih.gov Furthermore, this compound demonstrated the ability to inhibit the transcriptional activity of the T878A mutant AR in LNCaP cells. researchgate.net
| Cell Line | AR Status | Key Findings for this compound | Reference |
|---|---|---|---|
| VCaP | AR Positive (Overexpression) | Effectively suppressed cell proliferation and downregulated AR expression. | nih.govasco.org |
| SAS MDV No. 3-14 | AR Positive (Enzalutamide-Resistant, AR-V7 Positive) | Reduced protein levels of both AR-FL and AR-V7. | nih.gov |
| 22Rv1 | AR Positive (Enzalutamide-Resistant, AR-V7 Positive) | Reduced protein levels of both AR-FL and AR-V7. | nih.gov |
| LNCaP | AR Positive (Mutant T878A) | Blocked transcriptional activity of mutant AR. | researchgate.net |
The mechanism of action of this compound is directly linked to the presence of the androgen receptor. Studies have shown that this compound suppressed the growth of AR-positive prostate cancer cells. ascopubs.org In stark contrast, the compound did not affect the growth of the AR-negative DU145 prostate cancer cell line. ascopubs.org This selectivity highlights that the anti-tumor effects of this compound are dependent on its interaction with the androgen receptor, classifying it as a targeted agent. ascopubs.org
In Vivo Assessment in Prostate Cancer Xenograft Models
The anti-tumor activity of this compound observed in vitro was further substantiated in in vivo preclinical models.
In vivo efficacy was assessed using a xenograft model with enzalutamide-resistant SAS MDV No. 3-14 cells implanted in castrated severe combined immunodeficient (SCID) mice. nih.govresearchgate.net Oral administration of this compound resulted in significant, dose-dependent anti-tumor effects. researchgate.net This demonstrates that this compound can achieve strong tumor growth inhibition in a model of CRPC that expresses AR-V7 and is resistant to current therapies. nih.govresearchgate.net The treatment also led to a significant reduction in serum prostate-specific antigen (PSA) levels in the tumor-bearing mice, a key biomarker of AR pathway activity and tumor burden. researchgate.net
| Xenograft Model | Key Findings for this compound | Reference |
|---|---|---|
| SAS MDV No. 3-14 (Enzalutamide-Resistant) | - Significant, dose-dependent tumor growth inhibition.
| nih.govresearchgate.net |
To confirm that the in vivo anti-tumor activity was driven by the intended mechanism of action, a pharmacodynamic assessment was performed on tumor tissues harvested from the xenograft models. ascopubs.orgresearchgate.net Western blot analysis of the tumor lysates revealed that this compound treatment effectively decreased the levels of both AR-FL and AR-Vs proteins within the tumor tissue. researchgate.net This in vivo evidence confirms that this compound engages its target in the tumor and reduces the expression of the key drivers of tumor growth, consistent with the findings from in vitro studies. ascopubs.orgnih.gov
Tas3681 in Overcoming Acquired Therapeutic Resistance Mechanisms
Antagonism of Androgen Receptor Overexpression-Driven Resistance
Androgen receptor overexpression is a recognized mechanism contributing to resistance to second-generation ARSIs in prostate cancer google.comresearchgate.net. In preclinical studies, TAS3681 has demonstrated effective suppression of cell proliferation and downregulation of AR expression in VCaP prostate cancer cells that overexpress AR google.comidrblab.netresearchgate.net. This effect is notable, as enzalutamide (B1683756), another ARSI, does not exhibit the same suppressive activity in AR-overexpressing VCaP cells google.comidrblab.net. This distinct action highlights this compound's capability to mitigate resistance driven by increased AR protein levels.
Efficacy Against Androgen Receptor Point Mutations Conferring Resistance to Current Therapies
Mutations in the AR ligand-binding domain (LBD) are a common cause of resistance to antiandrogen therapies, sometimes converting antagonists into agonists. This compound has shown robust efficacy in blocking the transcriptional activity of various mutant ARs that confer resistance to current ARSIs google.comidrblab.net.
Specifically, this compound effectively inhibited the transcriptional activity of:
F877L/T878A and H875Y/T878A mutations: These mutations are known to confer resistance to enzalutamide google.comidrblab.net.
V716M and H875Y mutations: These mutations are associated with resistance to darolutamide (B1677182) google.comidrblab.net.
Crucially, unlike enzalutamide and apalutamide (B1683753), which can exhibit agonistic effects on certain mutated ARs (e.g., F877L, F877L/T878A, H875Y/T878A), and darolutamide, which can show agonistic effects on V716M and H875Y mutations, this compound maintained a pure antagonist profile without inducing agonistic activity on any additional mutant ARs studied google.com.
The following table summarizes the comparative activity of this compound and other ARSIs against key AR point mutations:
| AR Mutation | This compound Activity | Enzalutamide Activity | Apalutamide Activity | Darolutamide Activity | Resistance Conferred To |
|---|---|---|---|---|---|
| F877L | Antagonistic | Agonistic / Weak partial agonist | Agonistic | Antagonistic (no agonistic effect reported) | Enzalutamide, Apalutamide |
| F877L/T878A | Antagonistic | Strong partial agonist | Agonistic google.com | Antagonistic (no agonistic effect reported) | Enzalutamide google.comidrblab.net |
| H875Y/T878A | Antagonistic | Agonistic google.com | Agonistic google.com | Antagonistic (no agonistic effect reported) | Enzalutamide google.comidrblab.net |
| V716M | Antagonistic | Antagonistic (no agonistic effect reported) | Antagonistic (no agonistic effect reported) | Agonistic google.com | Darolutamide google.comidrblab.net |
| H875Y | Antagonistic | Antagonistic (no agonistic effect reported) | Antagonistic (no agonistic effect reported) | Agonistic google.com | Darolutamide google.comidrblab.net |
Targeting Constitutively Active Androgen Receptor Splice Variants (e.g., Androgen Receptor-V7)
Androgen receptor splice variants (AR-Vs), particularly AR-V7, are constitutively active isoforms that lack the ligand-binding domain, enabling them to drive AR signaling independently of androgen ligands and contributing significantly to CRPC resistance. This compound has demonstrated the ability to inhibit AR transcriptional activity and downregulate the protein levels of both AR-FL and AR-Vs, including AR-V7 google.comgoogle.comidrblab.netresearchgate.net.
In enzalutamide-resistant cells, such as SAS MDV No. 3-14, this compound effectively reduced the protein levels of AR-FL and AR-V7 in both in vitro and in vivo settings google.comidrblab.netresearchgate.net. Furthermore, this compound exhibited strong antitumor efficacy in an AR-V7-positive xenograft model google.comidrblab.netresearchgate.net. It also reduced nuclear AR-V7 protein in enzalutamide-resistant cells under castration conditions google.com. These findings underscore this compound's potential to overcome resistance mediated by these truncated, constitutively active AR isoforms google.com.
Activity in Androgen Receptor-Stabilized Prostate Cancer Cell Models (e.g., SPOP Mutation Background)
Mutations in the Speckle-type POZ protein (SPOP) occur in approximately 10% of localized primary prostate cancer cases and are associated with a distinct molecular subtype. These mutations can impact AR and its coactivators, influencing AR-driven transcriptional programs. Preclinical studies have shown that this compound effectively reduced AR protein levels in AR-stabilized prostate cancer cells harboring SPOP mutations google.com. This contrasts with enzalutamide, which did not show the same effectiveness in these models google.com. This suggests that this compound may be particularly effective in prostate cancers with SPOP mutations, which are already known to show an improved response to AR-targeted therapies.
Comparative Preclinical Studies with Established Androgen Receptor Signaling Inhibitors
This compound has been evaluated in preclinical studies alongside established ARSIs like enzalutamide, apalutamide, and darolutamide. A key differentiating factor for this compound is its consistent pure antagonist profile, meaning it does not induce agonistic activity on various AR mutants that can confer resistance to other ARSIs google.com. In contrast, enzalutamide and apalutamide have shown agonistic effects on AR mutations such as F877L, F877L/T878A, and H875Y/T878A, while darolutamide has shown agonistic effects on V716M and H875Y mutations google.com.
Beyond its unique activity against mutant ARs, this compound has also demonstrated potent inhibition of dihydrotestosterone (B1667394) (DHT)-induced cell proliferation. In LNCaP cells, this compound suppressed proliferation with an IC50 of 18 nM, showing greater potency than bicalutamide (B1683754) (IC50 340 nM) and comparable activity to enzalutamide (IC50 55 nM) google.com. These comparative preclinical findings highlight this compound's potential to offer a new therapeutic option for CRPC, particularly in cases where resistance to current ARSIs has developed due to diverse AR aberrations google.comgoogle.comidrblab.netresearchgate.net.
Methodological Approaches in Tas3681 Preclinical Research
Cell-Based Functional Assays
Cell-based functional assays are fundamental to understanding how TAS3681 interacts with and modulates AR signaling pathways in a cellular context. These assays provide insights into its antagonistic activity, impact on cell growth, and influence on protein interactions.
Androgen Receptor Transactivation Reporter Assays
Androgen receptor transactivation reporter assays are critical tools used to quantify the ability of this compound to inhibit AR transcriptional activity. In these assays, cells, such as COS-7 cells or LNCaP cells, are transiently transfected with an androgen-responsive reporter gene construct, typically a luciferase reporter gene, and expression vectors encoding wild-type (WT) or mutant ARs asco.orgnih.govresearchgate.neteuropa.eu. The cells are then treated with this compound in the presence of an androgen, such as dihydrotestosterone (B1667394) (DHT), in steroid-depleted media nih.govresearchgate.net. Luciferase activity, which serves as a readout for AR transactivation, is subsequently measured asco.orgnih.govresearchgate.netascopubs.orgaacrjournals.org.
Detailed Research Findings: this compound has demonstrated potent antagonistic activity against wild-type AR. In COS-7 cells, this compound exhibited an IC₅₀ value of 52.7 nM, while in VCaP cells (which express wild-type AR), its IC₅₀ was 60.9 nM in AR transactivation assays probechem.com. Notably, this compound also effectively suppressed the transactivation of various mutant ARs, including those that confer resistance to existing antiandrogen therapies like enzalutamide (B1683756) (e.g., F877L/T878A, H875Y/T878A) and darolutamide (B1677182) (e.g., V716M, H875Y) nih.govnih.gov. This indicates this compound's potential to overcome resistance mechanisms driven by AR mutations nih.govnih.gov. In contrast to enzalutamide, this compound also suppressed androgen-independent AR transactivation induced by growth factors and cytokines asco.orgascopubs.orgaacrjournals.org.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on AR Transactivation
| Cell Line (AR Status) | Ligand/Condition | Assay Type | IC₅₀ (nM) | Reference |
| COS-7 (WT AR) | 1 nM DHT | Luciferase | 52.7 | researchgate.netprobechem.com |
| VCaP (WT AR) | 0.1 nM DHT | Luciferase | 60.9 | probechem.com |
| LNCaP (T878A mutant AR) | 0.1 nM DHT | Luciferase | 10.1 | nih.govresearchgate.net |
Cell Proliferation and Viability Assays (e.g., WST-8 assay)
Cell proliferation and viability assays are employed to evaluate the impact of this compound on the growth and survival of prostate cancer cells. The WST-8 (Water-Soluble Tetrazolium Salt) assay is a commonly used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of viable cell numbers nih.govsignosisinc.comcaymanchem.comdojindo.comlumiprobe.com. In these assays, cells are seeded in multi-well plates and treated with varying concentrations of this compound over several days, with cell viability then assessed by WST-8 solution incubation and absorbance measurement nih.govresearchgate.net.
Detailed Research Findings: this compound has been shown to suppress the proliferation of AR-positive prostate cancer (PCa) cells in a dose-dependent manner, while not affecting AR-negative cell lines such as DU145, indicating its AR-dependency for efficacy asco.orgnih.gov. For instance, this compound inhibited DHT-induced proliferation of LNCaP cells with an IC₅₀ of 18 nM, demonstrating activity similar to enzalutamide (IC₅₀ of 55 nM) and more potent than bicalutamide (B1683754) (IC₅₀ of 340 nM) nih.govresearchgate.net. Furthermore, this compound effectively and dose-dependently suppressed the proliferation of enzalutamide-resistant cells, including SAS MDV No. 3-14 cells, which express both full-length AR (AR-FL) and AR-splice variant 7 (AR-V7) nih.govnih.govasco.org.
Table 2: Inhibitory Concentration (IC₅₀) of this compound on Prostate Cancer Cell Proliferation
| Cell Line (AR Status) | Ligand/Condition | Assay Type | IC₅₀ (nM) | Reference |
| LNCaP (AR-positive) | 0.1 nM DHT | WST-8 | 18 | nih.govresearchgate.net |
| VCaP (AR-positive) | 0.1 nM DHT | WST-8 | Similar to Enzalutamide | nih.govresearchgate.net |
| SAS MDV No. 3-14 (AR-FL/AR-V7 positive) | Androgen-deprived | CellTiter-Glo® | Dose-dependent suppression | nih.gov |
Protein Dimerization Studies (e.g., Nano-bit Assay)
Protein dimerization studies, particularly using the NanoLuc® Binary Technology (NanoBiT®) assay, are employed to investigate the effects of this compound on the formation of AR protein dimers asco.orgresearchgate.netresearcher.liferesearchgate.netbmglabtech.com. The NanoBiT assay utilizes two complementary subunits of NanoLuc luciferase, which, upon interaction of tagged proteins, reconstitute a functional luciferase enzyme, generating a luminescent signal indicative of protein-protein interaction bmglabtech.compromegaconnections.com. This allows for the analysis of homodimerization (e.g., FL-AR/FL-AR) and heterodimerization (e.g., FL-AR/AR-V7) asco.orgresearchgate.netresearcher.life.
Detailed Research Findings: The NanoBiT assay revealed that this compound caused a dose-dependent inhibition of both full-length AR (FL-AR) homodimerization and FL-AR/AR-V7 heterodimer formation in the presence of androgen asco.orgresearchgate.netresearcher.life. Interestingly, this compound did not directly inhibit the homodimerization of AR-V7 itself asco.orgresearchgate.netresearcher.life. These findings suggest that this compound's mechanism of action involves disrupting AR dimerization, which is crucial for its transcriptional activity.
Subcellular Fractionation and Immunoblotting for Androgen Receptor Localization
Subcellular fractionation combined with immunoblotting (Western blotting) is a technique used to determine the distribution of AR and its splice variants (e.g., AR-FL, AR-V7) between different cellular compartments, specifically the cytoplasm and nucleus nih.govasco.orgresearchgate.netresearcher.lifecore.ac.uk. Cells are lysed and separated into nuclear and cytoplasmic fractions, and then protein levels in each fraction are quantified using specific antibodies via Western blotting nih.govasco.orgresearchgate.netresearcher.life.
Detailed Research Findings: Preclinical research has shown that this compound hinders the movement of AR into the cell nucleus after binding researchgate.netmdpi.comencyclopedia.pub. This compound did not stimulate AR nuclear translocation, indicative of its pure AR antagonist profile asco.orgnih.gov. Specifically, this compound effectively reduced nuclear AR-V7 protein levels in enzalutamide-resistant cells under castration conditions, primarily through its AR downregulation activity asco.orgresearchgate.netresearcher.life. Immunoblotting confirmed that this compound dose-dependently reduced the protein levels of both AR-FL and AR-V7 in enzalutamide-resistant cell lines like SAS MDV No. 3-14 and 22Rv1 cells nih.govnih.gov. This AR downregulation activity is a key distinguishing feature of this compound compared to other AR antagonists like enzalutamide, which did not reduce AR expression in LNCaP cells nih.gov.
Molecular Profiling Techniques
Molecular profiling techniques are employed to assess the broader impact of this compound on cellular gene expression, providing insights into the downstream effects of AR modulation.
Gene Expression Analysis (e.g., Real-time PCR)
Gene expression analysis, particularly using Real-time Polymerase Chain Reaction (Real-time PCR or RT-qPCR), is utilized to quantify the messenger RNA (mRNA) levels of specific genes in response to this compound treatment nih.govascopubs.orgaacrjournals.orgresearchgate.netasco.orgthermofisher.com. This technique allows for the sensitive and specific measurement of gene expression levels, providing quantitative data on how this compound affects the transcription of AR target genes and other relevant genes involved in prostate cancer progression thermofisher.comthermofisher.com.
Detailed Research Findings: Real-time PCR assays have demonstrated that this compound suppresses the expression of AR-V7 target genes through the downregulation of AR-V7 ascopubs.orgaacrjournals.org. Moreover, this compound significantly reduced the expression of c-Myc, a critical driver of androgen-independent prostate cancer progression, via its AR downregulation activity ascopubs.orgaacrjournals.orguky.edu. Real-time PCR also showed the transcriptional suppression of c-Myc and its target genes by this compound, a phenomenon not observed with enzalutamide ascopubs.orgaacrjournals.org. Chromatin immunoprecipitation (ChIP-qPCR) assays further supported these findings by showing that this compound suppressed AR-V7 occupancy at the enhancer regions of its target genes nih.govaacrjournals.org.
Table 3: Effect of this compound on Gene Expression (Real-time PCR)
| Gene Target | Effect of this compound | Comparison to Enzalutamide | Reference |
| AR-V7 target genes | Suppressed (via AR-V7 downregulation) | Not specified | ascopubs.orgaacrjournals.org |
| c-Myc | Reduced expression | Suppressed by this compound, not by Enzalutamide | ascopubs.orgaacrjournals.orguky.edu |
| c-Myc target genes | Transcriptional suppression | Suppressed by this compound, not by Enzalutamide | ascopubs.orgaacrjournals.org |
Chromatin Immunoprecipitation (ChIP) Assays
Chromatin Immunoprecipitation (ChIP) assays are instrumental in evaluating the direct binding of the androgen receptor to specific DNA enhancer regions in the presence of this compound. This technique provides insights into the compound's ability to modulate AR-mediated gene transcription.
Methodology: ChIP assays were conducted using VCaP cells, a prostate cancer cell line, cultured in androgen-depleted media nih.govcenmed.com. Cells were subjected to various treatments, including 3 nM dihydrotestosterone (DHT) alone, or 10 µM enzalutamide or this compound in combination with 3 nM DHT, for a duration of 4 hours nih.govcenmed.com. Following treatment, cells underwent cross-linking and were processed for ChIP using an AR antibody (N-20; Santa Cruz Biotechnology) nih.gov. The subsequent quantification of immunoprecipitated DNA fragments corresponding to the enhancer regions of kallikrein-related peptidase 3 (KLK3) and transmembrane protease, serine 2 (TMPRSS2) was performed using real-time PCR, with results expressed as a percentage of the input DNA nih.govcenmed.com.
Research Findings: ChIP-qPCR assays revealed that AR was efficiently recruited to the enhancer regions of both KLK3 and TMPRSS2 in VCaP cells when stimulated with DHT nih.govcenmed.com. Crucially, treatment with either this compound or enzalutamide significantly impaired the binding of AR to these crucial regulatory regions nih.govcenmed.com. This finding suggests that this compound effectively blocks AR binding to DNA, contributing to its antagonistic activity without exhibiting any partial AR agonist effects nih.gov.
Immunoblotting for Protein Expression Analysis
Immunoblotting is a widely used technique in this compound preclinical research to quantitatively assess changes in the protein expression levels of AR-FL and various AR-Vs, particularly AR-V7, in response to treatment.
Methodology: For protein expression analysis, cell lysates were prepared from several prostate cancer cell lines, including enzalutamide-resistant SAS MDV No. 3-14 cells, AR-overexpressing VCaP cells, and LNCaP cells nih.govmims.commims.com. Cells were exposed to this compound, enzalutamide, or bicalutamide at specified concentrations for durations such as 1 day nih.govmims.commims.com. Immunoblotting was then performed using antibodies specific for AR (N-terminal) and GAPDH, the latter serving as a loading control to ensure equal protein input nih.govmims.commims.com. Detection of AR-FL and AR-V proteins was achieved through luminescence assessment nih.gov. Further analyses involved separating nuclear and cytoplasmic fractions to determine the subcellular localization of AR-FL and AR-Vs protein levels following this compound treatment mims.com.
Table 1: Summary of Immunoblotting Findings for this compound on AR Protein Expression
| Cell Line / Condition | Treatment | Effect on AR-FL Protein Level | Effect on AR-V7 Protein Level | Effect on AR Transactivation | Source |
| SAS MDV No. 3-14 (Enzalutamide-resistant) | This compound | Reduced nih.govmims.com | Reduced nih.govmims.com | Suppressed nih.gov | nih.govmims.com |
| VCaP (AR-overexpressing) | This compound | Downregulated nih.govmims.com | Not explicitly detailed | Suppressed nih.govmims.com | nih.govmims.com |
| Prostate Cancer Cells (General) | This compound | Dose-dependently reduced indiamart.comprobes-drugs.org | Not explicitly detailed | Suppressed (ligand-independent) indiamart.comprobes-drugs.org | indiamart.comprobes-drugs.org |
In Vivo Model Systems
In vivo model systems are indispensable for assessing the antitumor efficacy of this compound within a living organism, providing a more comprehensive understanding of its therapeutic potential and pharmacodynamic effects.
Subcutaneous and Orthotopic Xenograft Models
Subcutaneous Xenograft Models: Subcutaneous xenograft models are widely utilized to evaluate the antitumor activity of novel compounds like this compound.
Methodology: In these studies, castrated male SCID mice were subcutaneously injected with human prostate cancer cells, specifically the enzalutamide-resistant SAS MDV No. 3-14 cells nih.govciteab.com. Once the mean tumor volumes reached approximately 130–250 mm³, animals were randomized into treatment groups. This compound or a vehicle control was administered orally, typically twice daily for 14 days nih.govciteab.com.
Research Findings: this compound demonstrated robust antitumor efficacy, leading to significant suppression of tumor growth in enzalutamide-resistant prostate cancer xenografts in vivo nih.govwikipedia.orgfishersci.camims.comciteab.com. Notably, it proved effective in an AR-V7-positive enzalutamide-resistant xenograft model nih.govwikipedia.orgfishersci.camims.comciteab.com. Furthermore, this compound treatment effectively decreased AR levels within CRPC tumors in vivo, confirming its AR-downregulating activity in a living system wikipedia.orgwikidata.org.
Orthotopic Xenograft Models: Orthotopic xenograft models involve implanting cancer cells directly into the prostate gland, providing a more physiologically relevant microenvironment for studying prostate cancer progression and treatment response. While this compound has been mentioned in the context of orthotopic prostate xenograft models, detailed specific research findings regarding its efficacy or the precise methodologies employed with this compound in these models are not extensively elaborated in the provided literature citeab.comthermofisher.com.
Table 2: Summary of In Vivo Subcutaneous Xenograft Findings for this compound
| Model Type | Cell Line | Resistance Profile | Key Findings | Source |
| Subcutaneous Xenograft | SAS MDV No. 3-14 | Enzalutamide-resistant, AR-V7 positive | Suppressed tumor growth; strong antitumor efficacy; decreased AR levels in tumors | nih.govwikipedia.orgfishersci.cawikipedia.orgmims.comciteab.comwikidata.org |
Patient-Derived Xenograft Models of Resistant Prostate Cancer
Patient-derived xenograft (PDX) models are increasingly recognized as superior preclinical tools for studying drug resistance in prostate cancer, particularly for abiraterone- and enzalutamide-resistant forms, as they more accurately reflect the heterogeneity and complexity of human tumors than conventional cell line xenografts nih.govrevvity.comwikipedia.org.
Research Findings: this compound has shown an antitumor effect in AR-splice variant 7 (AR-V7)-positive enzalutamide-resistant xenograft models nih.govwikipedia.orgmims.com. These models are highly relevant to the challenges presented by patient tumors that have developed resistance to current AR-targeted therapies. The efficacy of this compound in these resistant xenograft models underscores its potential to overcome clinically relevant resistance mechanisms observed in patients with castration-resistant prostate cancer nih.govwikipedia.orgmims.com.
Future Directions and Outstanding Research Questions for Tas3681
Comprehensive Elucidation of Undetermined Molecular Mechanisms of Androgen Receptor Downregulation
While TAS3681 is known to inhibit AR transcriptional activity and downregulate both full-length AR (AR-FL) and AR splice variants (AR-Vs), including AR-V7, the precise molecular mechanisms underlying this AR protein reduction are still being comprehensively elucidated. Research indicates that this compound reduces AR protein levels without increasing the rate of AR degradation, as observed in the presence of cycloheximide (B1669411) (CHX). This suggests that its mechanism of action does not primarily involve enhanced protein degradation. Instead, studies suggest that this compound reduces the rate of AR protein synthesis, as it decreases AR protein but not AR mRNA levels in the presence of actinomycin (B1170597) D (Act D), and has minimal effect on AR transcription nih.gov.
Furthermore, this compound functions as a pure AR antagonist by blocking the nucleo-cytoplasmic translocation of AR and its DNA binding, notably without exhibiting any AR agonist activity nih.govwikipedia.org. It also effectively suppresses androgen-independent AR transactivation driven by growth factors and cytokines through its AR downregulating activity wikipedia.orgfishersci.ca. Preclinical data show that this compound inhibits AR homodimerization and the formation of AR-FL/AR-V7 heterodimers in the presence of androgen, and reduces nuclear AR-V7 protein in enzalutamide-resistant cells under castration conditions wikipedia.org. Despite these insights, some sources still note the specific mechanism of AR-V7 downregulation as "unknown" or "yet to be published," highlighting the need for more detailed mechanistic studies wikipedia.orgwikipedia.org. Future research should focus on identifying the specific cellular machinery or pathways targeted by this compound that lead to reduced AR protein synthesis.
Exploration of Efficacy in Diverse Androgen Receptor-Driven and Resistant Preclinical Models
Preclinical studies have demonstrated this compound's efficacy across various AR-driven and resistant prostate cancer models. It has shown strong antitumor efficacy in AR-V7-positive enzalutamide-resistant xenograft models nih.govwikidata.orguni.lunih.gov. In AR-overexpressing VCaP cells, this compound effectively suppressed cell proliferation and downregulated AR expression, a contrasting effect to enzalutamide (B1683756) nih.govwikidata.org. Importantly, this compound has been shown to block the transcriptional activity of several mutant ARs that confer resistance to existing ARSIs, such as F877L/T878A and H875Y/T878A mutations (resistant to enzalutamide), and V716M and H875Y mutations (resistant to darolutamide) nih.govwikidata.org.
This compound's efficacy is dependent on AR expression, as it suppressed the growth of AR-positive prostate cancer cells but not AR-negative DU145 cells wikipedia.orgpharmakb.com. It consistently reduced both AR-FL and AR-V7 protein levels in enzalutamide-resistant cell lines like SAS MDV No. 3-14 and 22Rv1, both in vitro and in vivo nih.govwikipedia.orgwikidata.org.
Table 1: Preclinical Efficacy of this compound in Various Prostate Cancer Models
| Preclinical Model / Resistance Mechanism | Observed Efficacy of this compound | Relevant Citations |
| AR-V7-positive enzalutamide-resistant xenografts | Strong antitumor efficacy, reduced AR-FL and AR-V7 protein levels | nih.govwikidata.orguni.lunih.gov |
| AR-overexpressing VCaP cells | Effective suppression of cell proliferation and AR downregulation | nih.govwikidata.org |
| AR mutations conferring enzalutamide resistance (F877L/T878A, H875Y/T878A) | Blocked transcriptional activity | nih.govwikidata.org |
| AR mutations conferring darolutamide (B1677182) resistance (V716M, H875Y) | Blocked transcriptional activity | nih.govwikidata.org |
| AR-positive prostate cancer cells | Suppressed growth (AR-dependent efficacy) | wikipedia.orgpharmakb.com |
Future research should expand the evaluation of this compound's efficacy to a broader range of preclinical models, including patient-derived xenografts (PDX) that represent diverse genetic backgrounds and resistance mechanisms beyond those currently characterized. This would provide a more comprehensive understanding of its potential applicability in heterogeneous CRPC patient populations.
Investigation of Synergistic Combinatorial Strategies in Preclinical Settings
The development of resistance to ARSIs in CRPC often involves complex mechanisms, including AR mutations, splice variants, and overexpression nih.govwikidata.org. While this compound as a monotherapy shows promise in overcoming enzalutamide resistance by simultaneously targeting AR-FL and AR-V7, thereby potentially avoiding drug-drug interactions nih.gov, exploring synergistic combinatorial strategies remains a crucial future direction.
The concept of combining second-generation ARSIs with AR-V7 inhibitors is recognized as an attractive approach to overcome ARSI resistance nih.gov. Although specific preclinical data on synergistic combinations with this compound are not extensively detailed in the current literature, the general principle of combination therapy to address diverse resistance mechanisms is well-established. For instance, other compounds like niclosamide (B1684120) have shown synergistic effects with enzalutamide in preclinical prostate cancer models wikipedia.orgwikipedia.org. Similarly, triptolide (B1683669) has demonstrated synergistic anti-cancer effects with enzalutamide in prostate cancer cells google.com.
Future preclinical investigations should systematically evaluate this compound in combination with other therapeutic agents. This could include:
Other AR-targeting agents: Exploring combinations with agents that target different aspects of AR signaling or AR-independent pathways that contribute to resistance.
Novel targeted therapies: Investigating combinations with inhibitors of pathways frequently implicated in CRPC progression, such as PI3K/AKT/mTOR, DNA damage repair, or immune checkpoint pathways, which are known to contribute to AR-independent resistance mechanisms nih.gov.
Epigenetic modulators: Given the complex interplay of epigenetic changes in AR signaling and resistance, combinations with epigenetic drugs could be explored.
These studies would aim to identify optimal drug pairings that enhance this compound's efficacy, delay the emergence of resistance, and broaden its therapeutic window.
Identification and Validation of Predictive Biomarkers for this compound Response and Resistance in Preclinical Models
Identifying predictive biomarkers is essential for guiding patient selection and optimizing treatment strategies for this compound. Preclinical data strongly suggest that AR-V7 positivity is a key indicator for this compound efficacy, as it demonstrates strong antitumor activity in AR-V7-positive models nih.govwikidata.orgnih.gov. Furthermore, this compound's ability to overcome resistance conferred by specific AR mutations (e.g., F877L/T878A, H875Y/T878A, V716M, H875Y) implies that the presence of these mutations could serve as predictive biomarkers for response to this compound nih.govwikidata.org.
The reduction of c-MYC expression by this compound, mediated through its AR downregulation activity, could also serve as a pharmacodynamic biomarker of its therapeutic effect fishersci.caguidetopharmacology.org. The broader field of CRPC research emphasizes the importance of circulating tumor DNA (ctDNA) as a liquid biomarker for real-time monitoring of treatment response and the detection of resistance mechanisms flybase.orgmims.com. This approach could be highly relevant for this compound, allowing for dynamic assessment of AR aberrations and other genomic changes that might predict response or resistance.
Future research should focus on:
Prospective validation of AR-V7 and specific AR mutations: Rigorous preclinical studies are needed to validate these as robust predictive biomarkers for this compound response across a wide spectrum of models.
Discovery of novel biomarkers: Employing high-throughput genomic, transcriptomic, and proteomic analyses to identify additional biomarkers that predict sensitivity or resistance to this compound, potentially including those related to its unique mechanism of reducing AR protein synthesis.
Biomarkers of resistance mechanisms: Investigating the mechanisms by which tumors might develop resistance to this compound, and identifying corresponding biomarkers. This could involve studying the emergence of alternative AR-independent pathways or novel AR aberrations that bypass this compound's effects.
Pharmacodynamic biomarkers: Further validating c-MYC reduction and exploring other downstream markers of AR signaling inhibition that can be readily measured in preclinical models.
The identification and validation of these biomarkers will be critical for translating this compound's preclinical promise into effective clinical strategies, enabling personalized treatment approaches for patients with advanced prostate cancer.
Q & A
Q. What is the molecular mechanism by which TAS3681 downregulates androgen receptor (AR) protein levels in prostate cancer cells?
this compound binds directly to the AR ligand-binding domain, antagonizing its activity and reducing AR protein synthesis without accelerating degradation. Experimental methods to confirm this include:
Q. How do preclinical studies validate this compound’s efficacy in enzalutamide-resistant prostate cancer models?
Key methodologies involve:
- Xenograft models : Subcutaneous implantation of SAS MDV No. 3-14 cells (enzalutamide-resistant) in castrated SCID mice. Tumor growth inhibition is measured post-TAS3681 administration (7.5–22.5 mg/kg, twice daily) using Williams’ test for statistical significance .
- Waterfall plots : Visualizing individual tumor responses to differentiate responders from non-responders .
Advanced Research Questions
Q. How can researchers resolve contradictions in AR downregulation mechanisms observed in this compound studies?
Contradictions may arise when comparing this compound’s effects on AR protein synthesis versus degradation pathways. To address this:
- Use pulse-labeling assays with radiolabeled amino acids to directly measure AR synthesis rates .
- Compare this compound’s effects to HSP90 inhibitors (e.g., geldanamycin) in CHX-treated cells to isolate degradation pathways .
- Validate findings using RNA sequencing to rule out transcriptional regulation of AR .
Q. What experimental design considerations are critical for evaluating this compound in combination therapies?
- Dose optimization : Use a 3+3 dose escalation design (as in NCT02566772) to identify maximum tolerated doses (MTD) and avoid overlapping toxicities (e.g., QT prolongation) .
- Endpoint selection : Include PCWG3 criteria (e.g., PSA decline ≥50%, radiographic progression) and duration of response (DoR) to capture clinical benefit .
- Pharmacokinetic (PK) analysis : Monitor steady-state exposure (AUC) and accumulation ratios to ensure synergistic drug levels .
Q. How can researchers assess this compound’s efficacy against AR splice variants (e.g., AR-V7) in heterogeneous tumor populations?
- Single-cell RNA sequencing : To identify AR-V7+ subpopulations in patient-derived xenografts (PDXs) .
- Immunofluorescence co-staining : For AR-V7 and proliferation markers (e.g., Ki67) in treated vs. untreated tumors .
- In vitro models : Use LNCaP95 cells (AR-V7-dependent) to test this compound’s potency in reducing cell viability .
Q. What statistical methods are appropriate for analyzing this compound’s antitumor activity in preclinical and clinical datasets?
- Williams’ test : For dose-dependent tumor growth inhibition in preclinical studies .
- Mixed-effects models : To account for inter-individual variability in clinical trial PSA responses .
- Landmark analysis : Evaluate survival outcomes (e.g., DoR >6 months) in patients with confirmed partial responses .
Q. How should researchers address potential biases in this compound clinical trial enrollment for metastatic castration-resistant prostate cancer (mCRPC)?
- Stratification : By prior therapy lines (e.g., abiraterone/enzalutamide resistance) and AR-V7 status .
- Inclusion of “heavily pretreated” cohorts : Define eligibility using median prior therapies (e.g., ≥6 lines in NCT02566772) to ensure generalizability .
- Blinded central review : For radiographic assessments to reduce investigator bias .
Methodological Guidelines
Q. Designing a Phase I/II Trial for this compound in mCRPC
- Dose escalation : Start with 25 mg QD, escalate to 300 mg BID based on DLTs (e.g., QT prolongation >480 ms) .
- Safety monitoring : Prioritize ECG for QT interval and manage hypertension (Grade 3) with antihypertensives .
- Biomarker integration : Collect pre-/post-treatment biopsies for AR-FL/AR-V7 protein quantification .
Q. Validating this compound’s AR Downregulation in Translational Studies
- Ex vivo models : Culture circulating tumor cells (CTCs) from mCRPC patients and treat with this compound to measure AR protein via flow cytometry .
- Proteomic profiling : Compare AR interactomes (e.g., HSP90) in this compound-treated vs. control cells using mass spectrometry .
Data Contradiction Analysis
4.1 Reconciling Discrepancies in this compound’s Antitumor Activity Across Cohorts
In NCT02566772, the 600 mg QD cohort showed higher PSA responses (23.1%) than 300 mg BID (22.2%). Potential explanations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
